Home > Products > Screening Compounds P128701 > 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide
4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide -

4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide

Catalog Number: EVT-5206921
CAS Number:
Molecular Formula: C19H22N4O4
Molecular Weight: 370.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502)

  • Compound Description: SUVN-502 is a potent and selective serotonin 6 (5-HT6) receptor antagonist. This compound demonstrated robust preclinical efficacy in animal models of Alzheimer's disease, specifically showcasing synergistic effects on acetylcholine levels in the ventral hippocampus when combined with donepezil and memantine [].
  • Relevance: SUVN-502 shares a core structure with 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, both featuring a 4-methylpiperazine moiety. This structural similarity suggests potential overlapping biological activities, particularly concerning interactions with serotonin receptors. [https://www.semanticscholar.org/paper/52f0beecdda276e3715a9be8b19af999f8ad0cc3] []

1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D)

  • Compound Description: Sch-417690/Sch-D acts as a potent and selective CCR5 antagonist, exhibiting oral bioavailability in preclinical studies and potent inhibition of HIV-1 entry into target cells [].
  • Relevance: Sch-417690/Sch-D and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide both contain a substituted piperazine ring. While the specific substitutions and core structures differ, the presence of this shared moiety points toward potential similarities in their pharmacological profiles. [https://www.semanticscholar.org/paper/e6dc8a34a28e1c4d1f48ee6bd6163b20930b4475] []

4-Methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine (II)

  • Compound Description: Compound II is characterized by its instability in acidic and alkaline environments, particularly concerning its imide group. Extensive studies have focused on its degradation kinetics and developing robust analytical methods for its detection and purity evaluation [, ].
  • Relevance: The presence of a phenylpiperazine group in compound II links it structurally to 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. This similarity suggests the potential for analogous chemical reactivity, particularly under conditions that could affect the piperazine moiety. [https://www.semanticscholar.org/paper/248e26b80192d39359dd8dc8855b6583c4f771ad, https://www.semanticscholar.org/paper/2ce775285f1ca5c85f500690eb0874252195e9cc] [, ]

6-Methoxy-4-methyl-N-[6-(substituted-1-piperazinyl)hexyl]-8-quinolinamines

  • Compound Description: This series of compounds, particularly the lead compound 4-[6-[6-methoxy-4-methyl-8-quinolinyl)amino]hexyl]-1-piperazineethanol (1b), demonstrated potent antileishmanial activity in hamster models. The research focused on structural modifications of the terminal piperazine moiety to enhance potency and reduce toxicity [].
  • Relevance: The shared presence of a substituted piperazine ring, specifically a 1-piperazinyl group, connects this compound series to 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. While the core structures differ, the shared piperazine moiety suggests potential for overlapping biological activity, particularly concerning antiparasitic effects. [https://www.semanticscholar.org/paper/b489235dd579d3b7da17fef1ae4017457475235e] []

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

  • Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist currently under clinical development for treating anxiety and mood disorders. Studies in healthy volunteers using PET imaging revealed dose-dependent occupancy of brain 5-HT(1A) receptors with minimal side effects [].
  • Relevance: Like 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, DU 125530 contains a substituted piperazine ring within its structure. While the core structures and specific substituents differ, this shared moiety might contribute to potential interaction with serotonin receptors, although DU 125530 acts as an antagonist and the activity of the query compound is unknown. [https://www.semanticscholar.org/paper/2611a4bc003ae7c9eabcb60df85bfc871a974a7b] []

1-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl]-5-methoxy-3,4-dihydro-2-quinolinone Monomethanesulfonate (OPC-14523)

  • Compound Description: OPC-14523 displays potent activity as a combined σ and 5-HT1A receptor agonist. Preclinical studies highlighted its potential as a rapid-acting antidepressant, enhancing acetylcholine release in the brain and demonstrating efficacy in various animal models of depression [, ].
  • Relevance: OPC-14523 and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide share a common structural motif, specifically the presence of a substituted phenylpiperazine group. This similarity suggests that both compounds might exhibit overlapping pharmacological profiles, potentially affecting similar signaling pathways in the central nervous system. [https://www.semanticscholar.org/paper/a884f2c77d524ad7e4a8ba8e8967f561944ad3dd, https://www.semanticscholar.org/paper/d2a7d8d41c450d92fbf4523233dad528a5ab51b5] [, ]

N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040)

  • Compound Description: GSK962040 stands out as the first small-molecule motilin receptor agonist clinical candidate. It exhibits excellent activity at both recombinant human and native rabbit motilin receptors, leading to potentiation of neuronal-mediated contractions in isolated gastric antrum tissue. This compound's promising pharmacokinetic profile makes it a strong candidate for further development [].
  • Relevance: GSK962040 and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide share a key structural element: a substituted piperazine ring. This shared moiety suggests that both compounds could potentially interact with similar biological targets, although GSK962040 specifically targets the motilin receptor, whereas the target of the query compound is unknown. [https://www.semanticscholar.org/paper/b14c9ed1b9a86ea0cd32209970f4f05e2850f374] []

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205)

  • Compound Description: CPI-1205 acts as a potent and selective inhibitor of histone methyltransferase EZH2 and is currently undergoing phase I clinical trials for B-cell lymphoma. It exhibits significant antitumor effects in a Karpas-422 xenograft model and has been co-crystallized with the human PRC2 complex to elucidate its binding mode [].
  • Relevance: Both CPI-1205 and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide fall under the broad category of substituted amides. Although their core structures and specific targets differ significantly, this shared chemical class highlights a potential for similar chemical reactivity and potential for interactions with various biological targets. [https://www.semanticscholar.org/paper/b2c65e9df0f2e61fd82c19f443b78166f8da2687] []

4-[4-(3-Phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole Derivatives

  • Compound Description: This series of compounds, particularly 7-methoxy-4-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]-5H-pyrimido[5,4-b]indole and its 8-fluoro analogue, emerged as promising inhibitors of Salmonella biofilm formation. These compounds demonstrate efficacy in preventing biofilm formation over a broad temperature range without affecting planktonic growth, which is crucial for minimizing resistance development [].
  • Relevance: The shared presence of a substituted piperazine ring, specifically a 1-piperazinyl group, connects this compound series to 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide. While the core structures differ, this commonality points towards possible similarities in their modes of action or potential interactions with bacterial targets. [https://www.semanticscholar.org/paper/18db909b400967d2f435f4b9d9e610016855e309] []

4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives

  • Compound Description: This compound class represents potent and selective inhibitors of platelet-derived growth factor receptor (PDGFR) phosphorylation. Extensive research has explored their structure-activity relationships, with a particular focus on modifications to the quinazoline moiety and their impact on activity and metabolic properties [].
  • Relevance: 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide belong to the same broad class of substituted benzamides. Despite differences in their core structures and specific substituents, this shared characteristic hints at potential similarities in their chemical reactivity and possible interactions with biological targets, although their specific targets are likely distinct. [https://www.semanticscholar.org/paper/9013ef34f56c89e2d7d3d5f7171c94352d47b6c6] []

2-{3-[4-(4-Chlorophenyl)-1-piperazinyl] propyl}-4(3H)-quinazolinone (FR255595)

  • Compound Description: FR255595 is a potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitor developed through structure-based drug design. It shows promising neuroprotective effects in in vitro and in vivo models of Parkinson's disease by preventing PARP overactivation and subsequent cell death [].
  • Relevance: FR255595 and 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide both feature a substituted phenylpiperazine moiety. This structural similarity, despite differences in their core structures and substitutions, suggests a potential for overlapping pharmacological activities, particularly concerning interactions with neurotransmitter systems, although their specific targets differ. [https://www.semanticscholar.org/paper/65a6a20f25f765bf74155874b807822df8358a6f] []

N-[4-[4-(Diphenylmethyl)-1-piperazinyl]butyl]-3-(3-pyridyl)acrylamides

  • Compound Description: This series of compounds demonstrated potent antiallergic activity. The lead compound, (E)-N-[4-[4-(diphenylmethyl)-1-piperazinyl]butyl]-3-(6-methyl-3-pyridyl)acrylamide (17p, AL-3264), exhibited superior efficacy compared to ketotifen and oxatomide in inhibiting passive cutaneous anaphylaxis in rats [].
  • Relevance: This series, along with 4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide, belongs to the class of substituted amides and shares a substituted piperazine ring as a key structural component. The shared structure suggests potential for similar pharmacokinetic properties or even overlapping biological activities, although the target of the query compound is unknown. [https://www.semanticscholar.org/paper/338cf3ba0c718e9fcd3c6a167af0b151fb2d0588] []

Properties

Product Name

4-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]-3-nitrobenzamide

IUPAC Name

4-methoxy-N-[4-(4-methylpiperazin-1-yl)phenyl]-3-nitrobenzamide

Molecular Formula

C19H22N4O4

Molecular Weight

370.4 g/mol

InChI

InChI=1S/C19H22N4O4/c1-21-9-11-22(12-10-21)16-6-4-15(5-7-16)20-19(24)14-3-8-18(27-2)17(13-14)23(25)26/h3-8,13H,9-12H2,1-2H3,(H,20,24)

InChI Key

UPRHPLXVQZMXHN-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)[N+](=O)[O-]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.